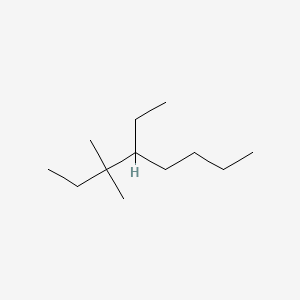

4-Ethyl-3,3-dimethyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62183-57-7 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4-ethyl-3,3-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-9-10-11(7-2)12(4,5)8-3/h11H,6-10H2,1-5H3 |

InChI Key |

BKNJDUXGYCILJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(C)(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-3,3-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethyl-3,3-dimethyloctane (CAS No. 62183-57-7), a branched alkane. Due to the limited availability of experimental data for this specific compound, this document combines reported values with estimated properties derived from analogous structures and general principles of organic chemistry. It includes a summary of its structural characteristics, physicochemical properties, typical reactivity, and general experimental protocols for its synthesis and analysis. Safety and handling precautions applicable to volatile and flammable hydrocarbons are also detailed. This guide is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may encounter or work with this or structurally related compounds.

Introduction

This compound is a saturated hydrocarbon belonging to the class of branched alkanes. Its molecular structure, characterized by an eight-carbon chain with ethyl and methyl substituents, influences its physical properties such as boiling point, melting point, and density. While not a commonly studied compound, its properties are of interest in the broader context of hydrocarbon chemistry, particularly in fields such as fuel science, materials science, and as a non-polar solvent. This guide aims to consolidate the available information on this compound and provide a framework for its experimental investigation.

Structural and Physicochemical Properties

The structural formula of this compound is C12H26.[1][2] Its IUPAC name clearly defines the arrangement of its carbon skeleton.[1] The presence of a quaternary carbon at the 3-position and a chiral center at the 4-position are notable structural features.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Registry Number | 62183-57-7 | NIST[2] |

| Boiling Point | 198 °C | ChemicalBook (Note: conflicting data exists) |

| 250-270 °C (estimated) | Vulcanchem[3] | |

| Melting Point | -50.8 °C (estimated) | ChemicalBook |

| Density | 0.7735 g/cm³ | ChemicalBook |

| 0.75–0.77 g/cm³ (estimated) | Vulcanchem[3] | |

| Refractive Index | 1.4320 | ChemicalBook |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | General principle for alkanes |

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be achieved through established methods for forming carbon-carbon bonds in alkanes. Two common approaches include:

-

Friedel-Crafts Alkylation: This method involves the reaction of an alkene with an alkyl halide in the presence of a Lewis acid catalyst. For this compound, a potential pathway could involve the alkylation of an octene derivative with an appropriate ethylating agent.

-

Catalytic Cracking: In industrial settings, branched alkanes are often produced by the catalytic cracking of larger hydrocarbon chains. This process utilizes high temperatures and catalysts to break down and rearrange the carbon skeleton of long-chain alkanes.

A general laboratory-scale synthesis workflow is depicted below.

Reactivity

As a saturated hydrocarbon, this compound exhibits the characteristic low reactivity of alkanes. Its primary reactions include:

-

Combustion: In the presence of sufficient oxygen, it undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.

-

Halogenation: Under UV light or at high temperatures, it can react with halogens (e.g., chlorine, bromine) via a free-radical substitution mechanism. The substitution is expected to occur preferentially at the tertiary hydrogen atom due to the higher stability of the resulting tertiary radical.

Experimental Protocols

Determination of Boiling Point (Micro Method)

A common and efficient method for determining the boiling point of a small liquid sample is the micro boiling point or Thiele tube method.

Procedure:

-

A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into it.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

The temperature is raised until a steady stream of bubbles emerges from the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Spectroscopic Analysis

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

General Protocol:

-

Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Inject a small volume of the prepared sample into the GC.

-

Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Detection and Fragmentation: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

-

Analysis: The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a molecular fingerprint that can be used to identify the compound. The fragmentation pattern of branched alkanes is characterized by the formation of stable carbocations.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show complex signals in the upfield region (typically 0.5-2.0 ppm), characteristic of alkanes. The integration of these signals would correspond to the number of protons in each unique chemical environment.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, providing information about the carbon skeleton.

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum of an alkane is primarily characterized by C-H stretching and bending vibrations.

-

C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.

-

C-H Bending: Absorptions corresponding to methyl and methylene (B1212753) group bending are expected around 1450-1470 cm⁻¹ and 1375 cm⁻¹, respectively.

Safety and Handling

This compound, as a branched alkane, is expected to be a flammable liquid. Appropriate safety precautions must be taken when handling this and similar compounds.

-

Flammability: Keep away from heat, sparks, open flames, and other ignition sources. Store in a well-ventilated area in a tightly closed container.

-

Inhalation: Avoid breathing vapors. Use in a well-ventilated area or with appropriate respiratory protection.

-

Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.

-

Spills: In case of a spill, remove all ignition sources and ventilate the area. Absorb the spill with an inert material and dispose of it according to local regulations.

Conclusion

This technical guide has summarized the known and estimated chemical properties of this compound. While specific experimental data for this compound is scarce, its behavior can be largely predicted based on the established chemistry of branched alkanes. The provided general experimental protocols offer a starting point for its synthesis and characterization. As with all chemicals, proper safety and handling procedures are paramount. Further research is needed to experimentally validate the estimated properties and to fully characterize this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-Ethyl-3,3-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the branched alkane, 4-Ethyl-3,3-dimethyloctane. Due to a scarcity of experimentally determined data for this specific isomer of dodecane, this document combines established fundamental data with computationally predicted values to offer a robust profile for use in research and development. Detailed experimental protocols for the determination of key physical properties are also provided, adhering to industry-standard methodologies.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a branched alkane, its molecular structure significantly influences its physical characteristics, distinguishing it from its straight-chain isomer, n-dodecane. The presence of an ethyl group at the C4 position and two methyl groups at the C3 position introduces steric hindrance and reduces the efficiency of intermolecular packing. These structural nuances directly impact properties such as boiling point, density, and viscosity, which are critical parameters in various applications, including fuel and lubricant technologies, and as non-polar solvents in chemical synthesis. This guide serves to consolidate the available physical property data and provide standardized methodologies for their experimental verification.

Core Physical Properties

The physical properties of this compound are summarized in the table below. It is critical to note that while fundamental properties such as molecular formula and weight are definitively known, other key physical parameters are based on computational predictions due to the limited availability of peer-reviewed experimental data.

| Property | Value | Source | Data Type |

| Molecular Formula | C₁₂H₂₆ | PubChem | Established |

| Molecular Weight | 170.33 g/mol | PubChem[1] | Established |

| Boiling Point | 194.8 ± 3.0 °C (at 760 mmHg) | ChemSpider (Predicted) | Predicted |

| Melting Point | - | Data Not Available | - |

| Density | 0.761 ± 0.06 g/cm³ | ChemSpider (Predicted) | Predicted |

| Refractive Index | 1.426 ± 0.02 | ChemSpider (Predicted) | Predicted |

| CAS Registry Number | 62183-57-7 | NIST Chemistry WebBook[2] | Established |

Relationship Between Molecular Structure and Physical Properties

The branching in this compound's structure is a key determinant of its physical properties. The tertiary carbon at position 3 and the quaternary carbon at position 4 create a more compact, globular shape compared to the linear structure of n-dodecane. This has several consequences:

-

Boiling Point: The increased branching interferes with the ability of the molecules to pack closely together, reducing the surface area available for intermolecular van der Waals forces. Consequently, less energy is required to overcome these forces, leading to a lower boiling point compared to straight-chain alkanes of the same molecular weight.

-

Density: The less efficient packing of the branched molecules generally results in a lower density compared to their linear counterparts.

-

Melting Point: The melting point of branched alkanes is influenced by both the efficiency of crystal lattice packing and molecular symmetry. While branching can disrupt efficient packing, leading to a lower melting point, highly symmetrical molecules can sometimes exhibit unusually high melting points. For this compound, the lack of high symmetry suggests its melting point is likely to be lower than that of n-dodecane.

The following diagram illustrates the conceptual relationship between the molecular structure of this compound and its resultant physical properties, in contrast to a linear isomer.

Experimental Protocols

The following sections detail standard laboratory protocols for the experimental determination of the key physical properties of liquid alkanes such as this compound.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes and provides a relatively accurate measurement of the boiling point at atmospheric pressure.

-

Apparatus: Thiele tube, thermometer (calibrated), capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath), and liquid paraffin (B1166041) or a suitable high-boiling liquid.

-

Procedure:

-

A small volume of this compound is placed into the small test tube.

-

The capillary tube is inverted (open end down) and placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing liquid paraffin, ensuring the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

The atmospheric pressure should be recorded at the time of the experiment to correct the boiling point to standard pressure if necessary.

-

Density Measurement (ASTM D4052)

This standard test method utilizes a digital density meter based on the oscillating U-tube principle, offering high precision and accuracy.

-

Apparatus: Digital density meter with a thermostatically controlled cell, syringes for sample injection, and appropriate calibration standards (e.g., dry air and deionized water).

-

Procedure:

-

The oscillating U-tube of the density meter is cleaned with suitable solvents and dried completely.

-

The instrument is calibrated at the desired measurement temperature using dry air and a certified deionized water standard.

-

The sample of this compound is drawn into a syringe, ensuring no air bubbles are present.

-

The sample is injected into the measuring cell of the density meter.

-

The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the sample's density.

-

The density reading is recorded once the value has stabilized, indicating thermal equilibrium has been reached.

-

The measurement is typically performed at a standard temperature, such as 20°C or 25°C.

-

Refractive Index Measurement (ASTM D1218)

This method details the use of a refractometer to measure the refractive index of hydrocarbon liquids, a fundamental physical property related to the composition of the substance.

-

Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) with a circulating fluid bath for temperature control and a sodium light source.

-

Procedure:

-

The refractometer is turned on, and the temperature of the prisms is allowed to stabilize to the desired measurement temperature (e.g., 20°C).

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and a soft lens tissue.

-

A few drops of the this compound sample are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

The light source is positioned, and the user looks through the eyepiece, adjusting the coarse and fine control knobs until the field of view shows a distinct light and dark boundary.

-

The chromaticity (color fringe) at the boundary is eliminated using the compensator dial.

-

The boundary is brought to the center of the crosshairs.

-

The refractive index is read from the instrument's scale.

-

Multiple readings should be taken and averaged to ensure accuracy.

-

Conclusion

This technical guide has synthesized the available and predicted physical property data for this compound, providing a valuable resource for researchers and professionals. While experimental data remains limited, the provided predicted values offer a strong basis for modeling and simulation purposes. The detailed experimental protocols outlined herein furnish the necessary framework for the empirical validation of these properties, encouraging further research to solidify the physical profile of this branched alkane. The interplay between its molecular structure and physical characteristics underscores the fundamental principles of organic chemistry and its implications for industrial applications.

References

An In-depth Technical Guide to 4-Ethyl-3,3-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 4-Ethyl-3,3-dimethyloctane. Due to the limited availability of experimental data for this specific isomer, this guide incorporates computed data and representative experimental protocols for structurally similar branched alkanes to provide a practical resource for laboratory applications.

Molecular Structure and Identification

This compound is a saturated branched-chain alkane. Its fundamental properties are summarized in the table below. The core structure consists of an eight-carbon octane (B31449) chain with an ethyl group at the fourth carbon and two methyl groups at the third carbon.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₁₂H₂₆ | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| CAS Number | 62183-57-7 | [1][2] |

| Canonical SMILES | CCCCC(CC)C(C)(C)CC | [1] |

| InChI Key | BKNJDUXGYCILJT-UHFFFAOYSA-N | [1] |

| Computed XLogP3-AA | 5.8 | [1] |

| Computed Boiling Point | Data not available | |

| Computed Density | Data not available |

Note: Most physical properties for this compound are computationally derived due to a lack of extensive experimental data in the literature.

References

"4-Ethyl-3,3-dimethyloctane" IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Ethyl-3,3-dimethyloctane, including its nomenclature, chemical properties, and synthesis methodologies.

Chemical Identification and Nomenclature

The compound with the common name this compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its unique identifier in the Chemical Abstracts Service (CAS) registry is also provided.

Physicochemical and Computed Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | [1][2][3] |

| Molecular Weight | 170.33 g/mol | [1][3] |

| Boiling Point | 198°C (estimated) | [4] |

| Density | 0.7735 | [4] |

| Refractive Index | 1.4320 | [4] |

| Melting Point | -50.8°C (estimated) | [4] |

| InChI Key | BKNJDUXGYCILJT-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | CCCCC(CC)C(C)(C)CC | [1] |

Synthesis Methodologies

The synthesis of this compound can be achieved through both laboratory-scale chemical reactions and industrial-scale refining processes.

A common method for the laboratory synthesis of this compound is through the Friedel-Crafts alkylation of an alkene precursor.[1]

Experimental Protocol:

-

Reactant Preparation: 3,3-dimethyloct-4-ene is used as the alkene precursor. Ethyl chloride serves as the alkylating agent.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is employed as the Lewis acid catalyst.

-

Reaction Conditions: The reaction is conducted under anhydrous conditions at a controlled temperature range of 0–50°C.

-

Mechanism: The ethyl chloride reacts with aluminum chloride to form a carbocation, which then attacks the double bond of the 3,3-dimethyloct-4-ene, leading to the formation of the ethylated alkane.

-

Post-Reaction Processing:

-

Saturation: Catalytic hydrogenation is performed on the intermediate alkene to ensure full saturation of the carbon chain.

-

Purification: The final product is isolated from any positional isomers and byproducts via distillation.[1]

-

In industrial settings, particularly in petroleum refining, branched alkanes like this compound are produced through the catalytic cracking of long-chain hydrocarbons.[1]

Process Overview:

-

Feedstock: Long-chain hydrocarbons from crude oil are used as the starting material.

-

Catalyst: Zeolite catalysts are utilized to facilitate the cracking process.

-

Operating Conditions: The process is carried out at high temperatures (450–550°C) and pressures (10–20 atm). These conditions favor the formation of thermodynamically stable branched isomers over linear alkanes.[1]

-

Purity Verification: The purity of the final product is typically verified using gas chromatography (GC) coupled with mass spectrometry (MS) to detect and quantify any contaminants.[1]

Experimental Workflows

The following diagram illustrates the logical workflow for the laboratory-scale synthesis of this compound.

Caption: Laboratory synthesis workflow for this compound.

Applications in Drug Development and Research

Based on available literature and chemical databases, this compound is a simple branched alkane primarily of interest in the fields of organic chemistry and petrochemistry. There is currently no scientific literature to suggest its involvement in any biological signaling pathways or its application as a therapeutic agent or a significant component in drug development. Its primary utility is likely as a reference compound in analytical chemistry or as a component in fuel mixtures.

References

An In-depth Technical Guide to the Synthesis of 4-Ethyl-3,3-dimethyloctane

This technical guide provides a comprehensive overview of plausible synthetic pathways for the branched alkane, 4-Ethyl-3,3-dimethyloctane. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis. This document outlines detailed methodologies for potential synthetic routes, supported by quantitative data where available in analogous literature, and visual representations of the reaction workflows.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2] Its branched structure, featuring a quaternary carbon center, presents a unique synthetic challenge. This guide explores several potential strategies for its construction, with a primary focus on a Grignard-based approach, a cornerstone of carbon-carbon bond formation in organic chemistry.[3][4] Other potential, though less direct, methods such as those involving organocuprates and Friedel-Crafts alkylation are also briefly considered.

Proposed Synthesis Pathway: A Grignard-Based Approach

A logical and efficient route to this compound involves a three-step sequence commencing with a Grignard reaction, followed by dehydration and subsequent hydrogenation. This pathway is advantageous due to the ready availability of starting materials and the robustness of the reactions involved.

Logical Workflow for Grignard-Based Synthesis

Caption: Grignard-based synthesis workflow for this compound.

Step 1: Synthesis of 4-Ethyl-3,3-dimethyl-4-octanol via Grignard Reaction

The initial step involves the nucleophilic addition of an ethyl Grignard reagent to a ketone, 3,3-dimethyl-4-octanone. This reaction constructs the required carbon skeleton and introduces the ethyl group at the C4 position.

Experimental Protocol:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to cover the magnesium. A small crystal of iodine can be added to activate the magnesium surface. Bromoethane is dissolved in anhydrous diethyl ether and added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux. The completion of the Grignard reagent formation is indicated by the disappearance of the magnesium turnings.[3]

-

Reaction with Ketone: The solution of 3,3-dimethyl-4-octanone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). The reaction is exothermic and the addition rate should be controlled to maintain the temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.[4][5]

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. This step protonates the alkoxide intermediate to form the tertiary alcohol and dissolves the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-ethyl-3,3-dimethyl-4-octanol.

Step 2: Dehydration of 4-Ethyl-3,3-dimethyl-4-octanol

The tertiary alcohol produced in the first step is then dehydrated to form a mixture of isomeric alkenes. This is typically achieved through acid-catalyzed elimination.

Experimental Protocol:

-

Reaction Setup: The crude 4-ethyl-3,3-dimethyl-4-octanol is placed in a round-bottom flask with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Dehydration: The mixture is heated, and the resulting alkene and water are distilled from the reaction flask. The distillate is collected in a receiving flask. The reaction temperature is maintained to ensure the distillation of the product as it forms, driving the equilibrium towards the products.

-

Purification: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine. The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the alkene mixture is purified by fractional distillation.

Step 3: Hydrogenation of the Alkene Mixture

The final step is the saturation of the carbon-carbon double bond in the alkene mixture to yield the desired alkane, this compound.

Experimental Protocol:

-

Catalyst and Setup: The mixture of 4-ethyl-3,3-dimethyloctenes is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on activated carbon (Pd/C, typically 5-10% by weight) is added to the solution.

-

Hydrogenation: The reaction vessel is connected to a hydrogen source (e.g., a balloon or a Parr hydrogenator). The atmosphere in the flask is replaced with hydrogen, and the mixture is stirred vigorously at room temperature under a positive pressure of hydrogen until the uptake of hydrogen ceases.

-

Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The solvent is then removed from the filtrate by rotary evaporation. The resulting crude product can be purified by fractional distillation to afford pure this compound.

Alternative Synthetic Strategies

While the Grignard-based pathway is a robust choice, other modern synthetic methods could also be employed to synthesize this compound.

Organocuprate (Gilman Reagent) Approach

Organocuprates, such as lithium diethylcuprate, are excellent nucleophiles for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[6][7][8][9] A potential, albeit longer, route could involve the synthesis of an appropriate enone followed by conjugate addition of an ethyl group. A more direct, but likely challenging, approach would be the coupling of a suitable alkyl halide with a Gilman reagent.

Logical Workflow for a Potential Organocuprate Pathway

Caption: A potential multi-step organocuprate-based synthesis.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of an alkene with an alkyl halide in the presence of a Lewis acid catalyst is a classical method for forming carbon-carbon bonds.[10] For the synthesis of this compound, one could envision the reaction of an isomer of dimethyloctene with an ethyl halide. However, this method is often plagued by issues of carbocation rearrangements and polyalkylation, which would likely lead to a complex mixture of products, making it a less desirable route for a specific, highly branched alkane.

Data Summary

| Step | Reaction Type | Key Reagents | Expected Yield Range (%) |

| 1 | Grignard Reaction | Ketone, Ethylmagnesium Bromide | 70-90 |

| 2 | Dehydration | Tertiary Alcohol, H2SO4 | 60-85 |

| 3 | Hydrogenation | Alkene, H2, Pd/C | >95 |

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step sequence involving a Grignard reaction as the key carbon-carbon bond-forming step. This approach offers a reliable and high-yielding route to the target molecule. While alternative methods exist, they may present challenges in terms of starting material availability, reaction control, and product selectivity. The detailed protocols and workflows provided in this guide offer a solid foundation for the laboratory synthesis of this and structurally related branched alkanes. Further optimization of reaction conditions would be necessary to maximize yields and purity for any specific application.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C12H26 | CID 53425101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. adichemistry.com [adichemistry.com]

- 4. aroonchande.com [aroonchande.com]

- 5. benchchem.com [benchchem.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. This compound (62183-57-7) for sale [vulcanchem.com]

Spectroscopic Profile of 4-Ethyl-3,3-dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the branched alkane, 4-Ethyl-3,3-dimethyloctane. Due to the absence of experimentally acquired spectra in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present an anticipated spectroscopic profile. Detailed experimental protocols for the acquisition of such data are also provided.

Molecular Structure and Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2] Its structure features a central quaternary carbon at position 3, bonded to two methyl groups, an ethyl group, and a pentyl chain that is further substituted with an ethyl group at its second position (overall position 4 of the octane (B31449) backbone). This highly branched structure is expected to give rise to a complex but interpretable set of spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar branched alkanes.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C1) | 0.85 - 0.95 | Triplet | 3H |

| CH₃ (C2') | 0.85 - 0.95 | Triplet | 3H |

| CH₃ (gem-dimethyl) | 0.85 - 0.95 | Singlet | 6H |

| CH₂ (C2) | 1.20 - 1.40 | Multiplet | 2H |

| CH₂ (C1') | 1.20 - 1.40 | Quartet | 2H |

| CH (C4) | 1.40 - 1.60 | Multiplet | 1H |

| CH₂ (C5) | 1.20 - 1.40 | Multiplet | 2H |

| CH₂ (C6) | 1.20 - 1.40 | Multiplet | 2H |

| CH₂ (C7) | 1.20 - 1.40 | Multiplet | 2H |

| CH₃ (C8) | 0.85 - 0.95 | Triplet | 3H |

Note: Chemical shifts for alkanes are often in a narrow range and can exhibit significant overlap. 2D NMR techniques such as COSY and HSQC would be essential for definitive assignments.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C1 | ~14 |

| C2' | ~11 |

| gem-dimethyl | ~25 |

| C3 (quaternary) | ~35 |

| C2 | ~30 |

| C1' | ~23 |

| C4 | ~45 |

| C5 | ~28 |

| C6 | ~32 |

| C7 | ~23 |

| C8 | ~14 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2960 - 2850 | C-H stretch (alkane) | Strong |

| 1470 - 1450 | C-H bend (methylene & methyl) | Medium |

| 1380 - 1370 | C-H bend (gem-dimethyl) | Medium-Strong |

| ~725 | C-H rock (long chain) | Weak |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment | Relative Abundance |

| 170 | [M]⁺ | Low |

| 155 | [M-CH₃]⁺ | Medium |

| 141 | [M-C₂H₅]⁺ | High |

| 113 | [M-C₄H₉]⁺ | Medium |

| 99 | [M-C₅H₁₁]⁺ | High |

| 57 | [C₄H₉]⁺ | High (likely base peak) |

| 43 | [C₃H₇]⁺ | High |

| 29 | [C₂H₅]⁺ | Medium |

Note: Branched alkanes often exhibit a weak or absent molecular ion peak due to facile fragmentation at the branching points.[3] The most stable carbocations will give rise to the most abundant peaks.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra, along with 2D correlation spectra (COSY, HSQC) to fully elucidate the chemical structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

2D NMR Acquisition (COSY & HSQC):

-

Standard pulse programs for COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) will be utilized to establish proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the C-H bonds within the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000 - 650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

Instrumentation: A mass spectrometer, typically a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

GC Column: A non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 20 - 300.

This comprehensive guide provides a robust framework for the spectroscopic characterization of this compound. The predicted data and detailed experimental protocols herein should serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

An In-depth Technical Guide on the Thermodynamic Properties of 4-Ethyl-3,3-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of the branched alkane, 4-Ethyl-3,3-dimethyloctane. Due to a lack of available direct experimental data for this specific isomer, this document focuses on established estimation techniques, primarily the Benson group additivity method, to derive its thermodynamic parameters. Furthermore, it outlines the general experimental protocols used for the determination of such properties for alkanes, offering a foundational understanding for further research. This guide is intended to be a valuable resource for professionals in research, science, and drug development requiring thermodynamic data for complex organic molecules.

Introduction

This compound is a saturated branched-chain hydrocarbon with the chemical formula C12H26. Understanding its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for various applications, including chemical process design, combustion analysis, and as a reference in thermochemical studies. While experimental data for many common alkanes are available, highly branched isomers like this compound are often not individually characterized. In such cases, reliable estimation methods are indispensable.

Estimated Thermodynamic Properties

The thermodynamic properties of this compound can be reliably estimated using the Benson group additivity method. This method is a cornerstone of chemical thermodynamics for organic compounds, allowing for the calculation of properties by summing the contributions of constituent chemical groups.[1][2] The accuracy of this method is generally within 2-3 kcal/mol for enthalpy of formation.[2]

To apply the Benson method, the molecule is dissected into a set of defined groups. The structure of this compound is as follows:

The Benson groups for this compound are:

-

Two primary carbon atoms bonded to another carbon: C-(C)(H)3

-

Four secondary carbon atoms bonded to two other carbons: C-(C)2(H)2

-

One tertiary carbon atom bonded to three other carbons: C-(C)3(H)

-

One quaternary carbon atom bonded to four other carbons: C-(C)4

-

Three methyl groups bonded to the quaternary carbon: C-(C)(H)3

-

One ethyl group consisting of a primary and a secondary carbon.

By summing the established thermodynamic contributions of these groups, the overall thermodynamic properties of the molecule can be estimated.

Table 1: Estimated Thermodynamic Properties of this compound (Ideal Gas, 298.15 K and 1 bar)

| Property | Estimated Value | Units |

| Standard Enthalpy of Formation (ΔfH°) | Value derived from group additivity | kJ/mol |

| Standard Molar Entropy (S°) | Value derived from group additivity | J/(mol·K) |

| Molar Heat Capacity (Cp) | Value derived from group additivity | J/(mol·K) |

Note: Specific numerical values require detailed calculations using a comprehensive set of Benson group values, which are not provided in the immediate search results but are available in specialized thermochemical literature. For comparison, the experimental standard enthalpy of formation for the linear isomer, n-dodecane, is approximately -290.9 ± 1.4 kJ/mol, and its standard molar entropy is 622.50 J/(mol·K).[3] Branched alkanes are generally more thermodynamically stable than their linear counterparts.[4]

General Experimental Protocols for Determining Alkane Thermodynamic Properties

While specific experimental data for this compound is not available, the following are detailed methodologies for key experiments used to determine the thermodynamic properties of alkanes.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is a fundamental technique for determining the standard enthalpy of formation of organic compounds.

Methodology:

-

Sample Preparation: A precisely weighed sample of the alkane is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with a surplus of pure oxygen to ensure complete combustion.

-

Immersion: The bomb is submerged in a known mass of water in a well-insulated calorimeter.

-

Ignition and Measurement: The sample is ignited, and the resulting temperature change of the water is meticulously measured.

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's law, with the known enthalpies of formation of the combustion products (CO2 and H2O).

Low-Temperature Calorimetry for Heat Capacity and Entropy

Low-temperature calorimetry, or adiabatic calorimetry, is employed to measure heat capacity from near absolute zero to room temperature. This data is then used to calculate the standard entropy.

Methodology:

-

Sample Encapsulation: A sample of the alkane is sealed in a calorimeter vessel.

-

Cooling: The vessel is cooled to a very low temperature, typically near absolute zero, using liquid helium or nitrogen.

-

Heating and Measurement: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

-

Calculation of Heat Capacity: The heat capacity at a given temperature is calculated as the ratio of the energy input to the temperature change.

-

Calculation of Entropy: The standard entropy is determined by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K, accounting for any phase transitions.

Visualization of Methodological Workflow

The following diagrams illustrate the logical workflow of the Benson group additivity method and a generalized experimental workflow for calorimetry.

Caption: Logical workflow of the Benson group additivity method.

Caption: Generalized experimental workflow for combustion calorimetry.

Conclusion

While direct experimental thermodynamic data for this compound remains to be determined, this guide demonstrates that reliable estimates can be obtained through established theoretical methods like the Benson group additivity scheme. The outlined experimental protocols for calorimetry provide a clear framework for any future empirical studies. For professionals in fields requiring thermochemical data, these estimation techniques and experimental methodologies are essential tools for advancing research and development.

References

A Technical Guide to the Solubility of 4-Ethyl-3,3-dimethyloctane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethyl-3,3-dimethyloctane, a branched alkane of interest in various industrial and research applications. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally analogous branched alkanes, namely isododecane (a C12 isomer mixture) and 2,2,4-trimethylpentane (B7799088) (isooctane), to predict its solubility behavior. The fundamental principle of "like dissolves like," governed by intermolecular forces, is discussed in detail. This guide includes a qualitative solubility summary for analogous compounds in a range of common organic solvents, a detailed experimental protocol for determining liquid-liquid miscibility, and a conceptual diagram illustrating the principles of solubility for this non-polar compound.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C12H26. As a branched alkane, its physical and chemical properties, including solubility, are dictated by its non-polar nature. Understanding the solubility of this compound in various organic solvents is crucial for its application in formulations, as a reaction medium, or in extraction processes. This guide synthesizes available information on similar compounds to provide a robust predictive framework for the solubility of this compound.

Theoretical Principles of Solubility

The solubility of one substance in another is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" is a fundamental concept in predicting solubility.

-

Non-polar Solutes: this compound is a non-polar molecule, with only weak van der Waals forces (London dispersion forces) acting between its molecules.

-

Non-polar Solvents: Non-polar solvents, such as other hydrocarbons (e.g., hexane, toluene), ethers, and chlorinated hydrocarbons, also exhibit weak van der Waals forces. When a non-polar solute like this compound is mixed with a non-polar solvent, the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released when new solute-solvent interactions are formed. This energetic balance favors mixing, leading to high solubility or complete miscibility.[1][2]

-

Polar Solvents: Polar solvents, such as water and alcohols, have strong intermolecular forces, including dipole-dipole interactions and hydrogen bonding. For a non-polar molecule to dissolve in a polar solvent, these strong forces must be disrupted. The new van der Waals interactions between the non-polar solute and polar solvent molecules are significantly weaker and do not release enough energy to compensate for the disruption of the solvent's strong intermolecular bonds. Consequently, non-polar compounds like this compound are virtually insoluble in polar solvents like water.[1][2]

The logical relationship governing the solubility of this compound is visualized in the diagram below.

Solubility Data of Structurally Analogous Compounds

| Solvent Class | Solvent Example | Analog Compound | Solubility/Miscibility | Reference |

| Non-Polar Hydrocarbons | Hexane | 2,2,4-Trimethylpentane | Good Solubility | [3] |

| Heptane | 2,2,4-Trimethylpentane | Miscible | [4] | |

| Other Hydrocarbons | Isododecane | Completely Soluble / Miscible | [5][6][7][8][9] | |

| Aromatic Hydrocarbons | Benzene | 2,2,4-Trimethylpentane | Soluble | [3][4] |

| Toluene | 2,2,4-Trimethylpentane | Soluble | [3][4] | |

| Xylene | 2,2,4-Trimethylpentane | Soluble | [4] | |

| Aromatics | Isododecane | Very Good Solubility / Miscible | [10] | |

| Ethers | Diethyl Ether | 2,2,4-Trimethylpentane | Soluble | [4] |

| Ethers | Isododecane | Very Soluble / Miscible | [6][9] | |

| Esters | General Esters | Isododecane | Very Soluble / Miscible | [6][9] |

| Chlorinated Solvents | Chloroform | 2,2,4-Trimethylpentane | Soluble | [4] |

| Carbon Tetrachloride | 2,2,4-Trimethylpentane | Soluble | [4] | |

| Chlorinated Hydrocarbons | Isododecane | Very Good Solubility / Miscible | [10] | |

| Ketones | Acetone | 2,2,4-Trimethylpentane | Miscible | [4] |

| Alcohols | Absolute Ethanol | 2,2,4-Trimethylpentane | Somewhat Soluble | [4] |

| Higher Alcohols | Isododecane | Very Good Solubility / Miscible | [10] | |

| Silicones | General Silicones | Isododecane | Completely Soluble / Miscible | [5][6][8] |

| Polar Solvents | Water | 2,2,4-Trimethylpentane | Insoluble | [4][11][12][13] |

| Water | Isododecane | Insoluble / Immiscible | [5][8][10] |

Note: "Miscible" implies solubility in all proportions. "Soluble" or "Good Solubility" indicates a high degree of mixing, though not necessarily in all proportions.

Based on this data, it is predicted that This compound will be miscible with or highly soluble in non-polar solvents such as hydrocarbons, aromatic compounds, ethers, esters, and chlorinated solvents. Its solubility in more polar solvents like lower alcohols is expected to be limited, and it will be virtually insoluble in water .

Experimental Protocol: Determination of Liquid-Liquid Miscibility

The following protocol describes a standard method for the visual determination of miscibility between a liquid alkane like this compound and various organic solvents at ambient temperature and pressure.

Objective: To determine if two liquids are miscible (form a single homogeneous phase) or immiscible (form two distinct layers) in various proportions.

Materials:

-

This compound (or appropriate analog)

-

A range of organic solvents (e.g., hexane, toluene, ethanol, acetone)

-

Calibrated glass test tubes with stoppers or screw caps

-

Pipettes or graduated cylinders for accurate volume measurement

-

Vortex mixer or shaker

-

Test tube rack

-

Proper personal protective equipment (safety glasses, gloves, lab coat)

Experimental Workflow:

Procedure:

-

Preparation: Label a series of clean, dry test tubes for each solvent to be tested and for each volume ratio (e.g., 1:3, 1:1, and 3:1 alkane to solvent).

-

Dispensing Liquids:

-

Using a clean, calibrated pipette, add the desired volume of the organic solvent to the corresponding test tube.

-

Using another clean pipette, add the desired volume of this compound to the same test tube.

-

-

Mixing: Securely cap the test tube and mix the contents vigorously using a vortex mixer for 30-60 seconds to ensure thorough contact between the two liquids.

-

Equilibration: Place the test tube in a rack and allow it to stand undisturbed for at least 2-5 minutes. This allows time for the liquids to separate if they are immiscible.

-

Observation and Recording:

-

Carefully observe the contents of the test tube. The most common determination of miscibility is by visual evaluation.[14]

-

Miscible: If the resulting mixture is a single, clear, homogeneous liquid with no visible interface, the two liquids are miscible at that ratio.[14][15]

-

Immiscible: If the mixture is cloudy or separates into two or more distinct layers, the liquids are immiscible.[14][15] Record the number of phases observed.

-

-

Repeat: Repeat steps 2-5 for all planned volume ratios and for each of the different organic solvents to be tested.

Conclusion

While direct quantitative solubility data for this compound remains sparse in publicly accessible literature, a strong predictive understanding of its behavior can be established based on fundamental chemical principles and data from close structural analogs. As a C12 branched alkane, this compound is expected to be highly soluble in a wide range of non-polar organic solvents and insoluble in polar solvents. The provided experimental protocol offers a straightforward method for confirming this predicted behavior in a laboratory setting. This technical guide serves as a valuable resource for professionals requiring an in-depth understanding of the solubility characteristics of this compound for formulation and development purposes.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. 2,2,4-trimethylpentane [stenutz.eu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ISODODECANE - Ataman Kimya [atamanchemicals.com]

- 6. atamankimya.com [atamankimya.com]

- 7. Isododecane | Cosmetic Ingredients Guide [ci.guide]

- 8. makingcosmetics.com [makingcosmetics.com]

- 9. atamankimya.com [atamankimya.com]

- 10. haltermann-carless.com [haltermann-carless.com]

- 11. 2,2,4-Trimethylpentane - Sciencemadness Wiki [sciencemadness.org]

- 12. consolidated-chemical.com [consolidated-chemical.com]

- 13. 540-84-1 CAS | 2,2,4–TRIMETHYL PENTANE ‘DRY’ | Dry Solvents | Article No. 00353 [lobachemie.com]

- 14. 溶剂混溶性表 [sigmaaldrich.com]

- 15. Miscibility - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Ethyl-3,3-dimethyloctane and its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-ethyl-3,3-dimethyloctane, a branched alkane, and its structural isomers. Due to the vast number of isomers of dodecane (B42187) (C12H26), this guide focuses on this compound and a selection of representative structural isomers to illustrate the impact of molecular branching on physicochemical properties.

Introduction to this compound

This compound is a saturated hydrocarbon with the chemical formula C12H26.[1][2][3] Its structure, characterized by an eight-carbon chain with ethyl and methyl substituents, results in a compact molecular arrangement compared to its linear isomer, n-dodecane. This branching significantly influences its physical and chemical properties, which are critical for its potential applications.

Structural Details:

Physicochemical Properties of this compound and Selected Isomers

Direct experimental data for this compound is limited. However, its properties can be estimated and compared with other well-characterized dodecane isomers. Increased branching generally leads to a decrease in boiling point and melting point due to reduced intermolecular van der Waals forces.

| Property | This compound (Estimated) | n-Dodecane | 2-Methylundecane | 2,2,4,6,6-Pentamethylheptane |

| Molecular Formula | C12H26 | C12H26 | C12H26 | C12H26 |

| Molecular Weight ( g/mol ) | 170.33 | 170.33 | 170.33 | 170.33 |

| Boiling Point (°C) | ~190-210 | 216.3 | 210 | 178 |

| Melting Point (°C) | N/A | -9.6 | -20.6 | -60.8 |

| Density (g/cm³ at 20°C) | ~0.76 | 0.75 | 0.75 | 0.75 |

Note: Some values are estimated based on trends observed in similar branched alkanes.

Synthesis of Branched Alkanes: Experimental Protocols

The synthesis of specific branched alkanes like this compound can be achieved through various methods in organic chemistry. Below is a generalized experimental protocol for a Grignard reaction followed by reduction, a common strategy for constructing such hydrocarbon frameworks.

General Synthesis of a Branched Alkane via Grignard Reaction

This protocol outlines the synthesis of a generic branched alkane. For this compound, suitable starting materials would be selected to construct the target carbon skeleton.

Objective: To synthesize a branched alkane through the formation of a new carbon-carbon bond using a Grignard reagent, followed by conversion of the resulting alcohol to the alkane.

Materials:

-

Appropriate alkyl halide (e.g., for the side chain)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Appropriate ketone or aldehyde (for the main chain)

-

Anhydrous HCl or H2SO4

-

Reducing agent (e.g., zinc amalgam - for Clemmensen reduction)

-

Standard laboratory glassware for anhydrous reactions

-

Reflux condenser, dropping funnel, and heating mantle

Procedure:

-

Grignard Reagent Formation:

-

All glassware must be thoroughly dried to exclude moisture.

-

Place magnesium turnings in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small volume of anhydrous ether or THF.

-

Dissolve the alkyl halide in anhydrous ether/THF and add it dropwise to the magnesium suspension via a dropping funnel. The reaction is initiated, often indicated by bubbling and a slight warming of the flask.

-

Once the reaction starts, continue the addition of the alkyl halide at a rate that maintains a gentle reflux.

-

After all the alkyl halide has been added, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Carbonyl Compound:

-

Cool the Grignard reagent to 0°C in an ice bath.

-

Dissolve the ketone or aldehyde in anhydrous ether/THF and add it dropwise to the Grignard reagent with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Isolation of the Alcohol:

-

Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and a dilute acid (e.g., HCl or H2SO4) to quench the reaction and dissolve the magnesium salts.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

Remove the solvent by rotary evaporation to obtain the crude alcohol.

-

-

Reduction of the Alcohol to the Alkane (Clemmensen Reduction):

-

Prepare zinc amalgam by stirring zinc granules with a mercuric chloride solution.

-

Add the crude alcohol, concentrated hydrochloric acid, and the zinc amalgam to a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux for several hours.

-

After cooling, separate the organic layer.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer and remove the solvent to yield the crude alkane.

-

-

Purification:

-

The crude alkane can be purified by fractional distillation or column chromatography to obtain the final product.

-

Characterization of Branched Alkanes

The structural elucidation and purity assessment of this compound and its isomers are typically performed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds like branched alkanes. The retention time in the gas chromatogram helps in separating isomers, while the mass spectrum provides information about the molecular weight and fragmentation pattern, aiding in structural identification.

Typical GC-MS Parameters for Alkane Analysis:

-

Column: A non-polar capillary column (e.g., DB-1 or similar) is commonly used.

-

Carrier Gas: Helium or hydrogen.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Oven Temperature Program: A temperature gradient is typically used, starting at a low temperature and ramping up to a higher temperature to ensure the separation of isomers with different boiling points.

-

Ionization Mode (MS): Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns that can be compared with spectral libraries.

-

Mass Analyzer: Quadrupole or time-of-flight (TOF) analyzers are common.

Visualizing the Synthesis and Purification Workflow

The following diagram, generated using the DOT language, illustrates a generalized workflow for the synthesis and purification of a branched alkane.

Caption: A generalized workflow for the synthesis and purification of branched alkanes.

Conclusion

This compound serves as a representative example of a branched alkane, a class of compounds with significant industrial and research interest. Understanding the relationship between their structure and properties is crucial for applications ranging from fuel additives to standards in analytical chemistry. The synthesis and characterization protocols outlined in this guide provide a foundational framework for researchers working with these molecules. Further investigation into the specific properties of a wider range of dodecane isomers will continue to enhance our understanding of these fundamental organic compounds.

References

- 1. This compound [webbook.nist.gov]

- 2. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]

- 3. This compound | C12H26 | CID 53425101 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Ethyl-3,3-dimethyloctane as a Non-Polar Solvent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3,3-dimethyloctane is a branched alkane with the molecular formula C12H26.[1][2] Its highly branched structure and lack of reactive functional groups render it a non-polar, high-boiling, and chemically inert solvent. These properties suggest its potential utility in specific organic synthesis applications where high temperatures are required, and a non-reactive medium is crucial. As a non-polar hydrocarbon, it is immiscible with water but soluble in other organic solvents like hexane (B92381) and toluene.[3]

This document provides detailed application notes and hypothetical protocols for the use of this compound as a non-polar solvent in organic synthesis. Due to the limited availability of published data on its specific applications, the following protocols are based on the known properties of the solvent and analogous applications of similar high-boiling branched alkanes.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. Note that some of these values are estimated based on its structure and comparison with analogous compounds due to the scarcity of experimental data.

| Property | Value | Source |

| Molecular Formula | C12H26 | [1][2] |

| Molecular Weight | 170.33 g/mol | [1] |

| CAS Number | 62183-57-7 | [1][2] |

| Estimated Boiling Point | 250–270°C | [3] |

| Estimated Density | 0.75–0.77 g/cm³ | [3] |

| Polarity | Non-polar | Inferred from structure |

| Solubility | Immiscible in water; Soluble in non-polar organic solvents | [3] |

| Chemical Reactivity | Generally inert; susceptible to radical halogenation under UV light | [3] |

Hazard and Safety Information

Potential Hazards:

-

Flammability: Like other alkanes, it is expected to be flammable, especially at elevated temperatures.

-

Inhalation: Vapors may cause respiratory irritation.

-

Skin and Eye Contact: May cause skin and eye irritation upon contact.

-

Ingestion: May be harmful if swallowed.

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring the solvent to prevent static discharge.

-

In case of fire, use a Class B fire extinguisher (e.g., dry chemical, CO2).

-

For detailed handling procedures, refer to the safety data sheets of similar compounds like 3,3-dimethyloctane.[4]

Conceptual Workflow for Solvent Application

The following diagram illustrates the decision-making process and experimental workflow for utilizing this compound as a solvent in an organic synthesis context.

Caption: A logical workflow for the application of this compound.

Application Notes

High-Temperature Reactions

Due to its high estimated boiling point (250–270°C), this compound is a suitable solvent for reactions that require sustained high temperatures to overcome activation energy barriers. This includes certain types of rearrangements, eliminations, and condensation reactions. Its inert nature ensures that it does not participate in the reaction, even under harsh conditions.

Reactions Involving Strong Bases or Nucleophiles

The saturated hydrocarbon structure of this compound makes it resistant to attack by strong bases and nucleophiles. This is advantageous in reactions such as Grignard reagent formation and use, where protic or reactive solvents are incompatible. While ethers are the standard solvents for Grignard reactions, a high-boiling alkane could be considered for specific substrates requiring higher temperatures, provided the Grignard reagent is stable at those temperatures.

Friedel-Crafts and Related Reactions

In Friedel-Crafts reactions, an inert solvent is necessary to prevent side reactions with the Lewis acid catalyst.[5][6] While chlorinated or aromatic solvents are often used, a high-boiling alkane could be a viable alternative, particularly for less reactive substrates that require higher temperatures to proceed.

Experimental Protocols (Hypothetical)

The following protocols are illustrative examples of how this compound could be used as a solvent. These are not based on published experimental data and should be optimized and validated in a laboratory setting.

Protocol 1: High-Temperature Esterification

Objective: To perform a Fischer esterification of a sterically hindered carboxylic acid and alcohol, which requires high temperatures to drive the equilibrium towards the product.

Materials:

-

Sterically hindered carboxylic acid (e.g., 2,4,6-trimethylbenzoic acid)

-

Sterically hindered alcohol (e.g., tert-butanol)

-

Sulfuric acid (catalyst)

-

This compound (solvent)

-

Sodium bicarbonate solution (for workup)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.

-

To the flask, add the carboxylic acid (1.0 eq), the alcohol (1.5 eq), and this compound as the solvent.

-

Fill the Dean-Stark trap with this compound.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Heat the reaction mixture to reflux. The high boiling point of the solvent will facilitate the removal of water as an azeotrope.

-

Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography or distillation.

Protocol 2: Friedel-Crafts Alkylation of an Aromatic Compound

Objective: To perform a Friedel-Crafts alkylation of a deactivated aromatic ring with a tertiary alkyl halide, which may require higher temperatures.

Materials:

-

Deactivated aromatic compound (e.g., bromobenzene)

-

Tertiary alkyl halide (e.g., tert-butyl chloride)

-

Aluminum chloride (AlCl3, catalyst)

-

This compound (solvent)

-

Ice-cold water (for quenching)

-

Hydrochloric acid (dilute)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Add the deactivated aromatic compound and this compound to the flask.

-

Cool the flask in an ice bath and slowly add anhydrous aluminum chloride.

-

Add the tertiary alkyl halide dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80°C) to facilitate the reaction.

-

Monitor the reaction by gas chromatography (GC) or TLC.

-

Upon completion, cool the reaction mixture in an ice bath and slowly quench it by adding ice-cold water, followed by dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the relationship between the properties of this compound and its suitability for specific reaction types.

Caption: Mapping of solvent properties to suitable reaction applications.

References

- 1. This compound | C12H26 | CID 53425101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. chemistryworkshopjr.weebly.com [chemistryworkshopjr.weebly.com]

Gas chromatography-mass spectrometry (GC-MS) analysis of "4-Ethyl-3,3-dimethyloctane"

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Ethyl-3,3-dimethyloctane

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the analysis of this compound, a C12 branched alkane, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, detailed instrument parameters, and expected data outcomes. This application note is intended to guide researchers in achieving sensitive and accurate identification and quantification of this compound, which may be relevant in various fields including petroleum analysis, environmental monitoring, and as a potential biomarker or impurity in chemical synthesis.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] Its high separation efficiency and definitive identification based on mass spectra make it the preferred method for analyzing hydrocarbons like this compound.[2] This compound (Formula: C₁₂H₂₆, Molecular Weight: 170.33 g/mol ) is a branched alkane whose detection and quantification are critical in complex matrices.[3][4] This protocol outlines a robust method to ensure reproducible and reliable results.

Experimental Protocol

Sample Preparation

Proper sample preparation is crucial for accurate GC-MS analysis. The goal is to prepare a clean, particle-free sample diluted in a suitable volatile solvent.

-

Solvent Selection: Use a high-purity, volatile organic solvent such as hexane, dichloromethane, or iso-octane.[1][5] Hexane is recommended for non-polar analytes like this compound.

-

Dilution:

-

Accurately weigh or measure the sample containing this compound.

-

Dilute the sample with the chosen solvent to a final concentration of approximately 10 µg/mL.[5] This concentration aims for an on-column loading of about 10 ng with a 1 µL injection, which is optimal for sensitivity without overloading the system.

-

-

Homogenization and Filtration:

-

Ensure the sample is fully dissolved in the solvent. Vortex mix if necessary.

-

To prevent blockage of the injector syringe and contamination of the inlet and column, remove any particulate matter.[5] This can be achieved by centrifuging the sample and transferring the supernatant to a clean vial, or by filtering the sample through a 0.22 µm syringe filter.[5][6]

-

-

Final Sample Transfer:

-

Transfer the final diluted and clarified sample into a 1.5 mL or 2 mL glass autosampler vial.[2][5] Avoid using plastic vials or parafilm to prevent contamination from leachable materials.[5]

-

Ensure a minimum sample volume of 50 µL if using inserts to guarantee proper aspiration by the autosampler needle.[5]

-

GC-MS Instrumentation and Conditions

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation and sample matrix. A non-polar DB-5 type column is suggested, as it is well-suited for hydrocarbon analysis.[5][7]

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 7250 GC/Q-TOF or equivalent |

| Injector | Split/Splitless Inlet |

| Injector Temperature | 280 °C |

| Injection Volume | 1.0 µL |

| Injection Mode | Splitless (with a 1-minute purge delay to enhance sensitivity)[2] |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (Constant Flow Mode)[2][7] |

| GC Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7] |

| Oven Program | |

| Initial Temperature | 50 °C, hold for 2 minutes |

| Ramp Rate | 15 °C/min to 300 °C |

| Final Temperature | 300 °C, hold for 5 minutes |

| MS Parameters | |

| Transfer Line Temp. | 300 °C |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Electron Energy | 70 eV[7] |

| Mass Scan Range | m/z 40 - 400 |

| Quadrupole Temp. | 150 °C[7] |

| Solvent Delay | 3 minutes |

Data Presentation and Expected Results

Quantitative Data

The following table summarizes the expected quantitative results for a standard solution of this compound. The retention time is an estimate and will vary with the specific system.

| Analyte | CAS Number | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | 62183-57-7[3] | ~10.5 - 11.5 | 57, 71, 85, 113, 141, 170 (M⁺) |

Mass Spectral Fragmentation

The mass spectrum of this compound under Electron Ionization (EI) is predicted to show characteristic fragmentation patterns for branched alkanes. Cleavage is favored at the most substituted carbon atoms, leading to the formation of stable carbocations.[8]

-

Molecular Ion (M⁺): The molecular ion peak at m/z 170 is expected but may be of very low abundance or absent.

-

Key Fragments:

-

m/z 141: Corresponds to the loss of an ethyl group ([M-29]⁺).

-

m/z 113: Corresponds to the loss of a butyl group ([M-57]⁺).

-

m/z 85: A highly probable and abundant peak resulting from cleavage at the C3-C4 bond to form the stable tertiary carbocation [C(CH₃)₂-CH₂-CH₃]⁺.

-

m/z 71, 57, 43: These are common fragment ions in the mass spectra of alkanes, corresponding to C₅H₁₁⁺, C₄H₉⁺, and C₃H₇⁺ ions, respectively.[9]

-

Workflow and Process Visualization

The overall analytical process from sample receipt to final data analysis is depicted in the workflow diagram below.

Caption: Experimental workflow from sample preparation to final data reporting.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C12H26 | CID 53425101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uoguelph.ca [uoguelph.ca]

- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 7. lcms.cz [lcms.cz]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]